2-Piperidinopyridine-4-boronic acid

Solubility Organic Synthesis Building Block

Kinase inhibitor programs often require post-coupling installation of the piperidine hinge-binding motif, adding 1-2 synthetic steps per analog and depressing overall yield. 2-Piperidinopyridine-4-boronic acid (CAS 1256358-82-3) delivers this pharmacophore pre-assembled on the boronic acid, enabling direct Suzuki-Miyaura diversification. • Eliminates 1-2 synthetic steps per library member; predictable reactivity across diverse aryl halide partners • pKa 6.08 ± 0.10 supports transmetalation under mild basic conditions, compatible with base-sensitive substrates • Room-temperature storage; 95% purity; supplied from mg to gram scale for pilot exploration through library production

Molecular Formula C10H15BN2O2
Molecular Weight 206.052
CAS No. 1256358-82-3
Cat. No. B597093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinopyridine-4-boronic acid
CAS1256358-82-3
Molecular FormulaC10H15BN2O2
Molecular Weight206.052
Structural Identifiers
SMILESB(C1=CC(=NC=C1)N2CCCCC2)(O)O
InChIInChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2
InChIKeyIYVKONCBLCEKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidinopyridine-4-boronic acid Specifications & Procurement


2-Piperidinopyridine-4-boronic acid (CAS 1256358-82-3) is an organoboron heterocyclic building block characterized by a pyridine core with a boronic acid at the 4-position and a piperidine substituent at the 2-position. Its molecular formula is C10H15BN2O2 with a molecular weight of 206.05 g/mol . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, enabling the construction of biaryl and heteroaryl scaffolds in medicinal chemistry and drug discovery programs . Commercially available purity specifications range from 95% to 98%, with the 95% grade being most widely offered across multiple suppliers .

1 Suzuki-Miyaura cross-coupling ready – pre-installed boronic acid enables direct C–C bond formation for biaryl and heteroaryl construction.
2 Piperidine-substituted for solubility – the 2-piperidine group improves organic-solvent handling and reaction scope.
3 Multi-grade procurement – available in standard and higher purity options to match synthetic or analytical requirements.

2-Piperidinopyridine-4-boronic acid: Irreplaceable in Kinase Synthesis


Generic pyridine boronic acids such as pyridine-4-boronic acid (CAS 1692-15-5) lack the piperidine substituent that confers both increased solubility in organic solvents and the capacity for subsequent functionalization or biological target engagement [1]. In kinase inhibitor development, the piperidine moiety serves as a critical hinge-binding pharmacophore or solubilizing group that cannot be replicated by unsubstituted pyridine boronic acids [2]. Substituting 2-piperidinopyridine-4-boronic acid with a simpler analog would necessitate additional synthetic steps to install the piperidine functionality post-coupling, increasing step count, reducing overall yield, and potentially compromising the steric and electronic profile required for target binding [1].

Target compound
Piperidine group present for solubility and functionalization
Direct Suzuki coupling without post-installation steps
Generic substitute
Pyridine-4-boronic acid lacks piperidine; may require post-coupling modification
Additional steps may reduce overall yield and alter steric/electronic profile

2-Piperidinopyridine-4-boronic acid: Comparative Evidence vs Analogs


Solubility Advantage vs Pyridine-4-boronic acid

The presence of the piperidine ring at the 2-position of the pyridine core in 2-piperidinopyridine-4-boronic acid confers enhanced solubility in organic solvents compared to unsubstituted pyridine-4-boronic acid (CAS 1692-15-5) [1]. This structural feature improves handling characteristics during Suzuki-Miyaura cross-coupling reactions and expands the range of compatible reaction solvents, reducing the need for co-solvent optimization [1].

Solubility vs analog
Class-level
Piperidine moiety enhances organic-solvent solubility and handling stability compared to unsubstituted pyridine-4-boronic acid.
May reduce solvent-optimization time in Suzuki couplings.
Qualitative supplier report; no quantitative solubility data available.
Solubility Organic Synthesis Building Block

pKa Differentiation vs Unsubstituted Analog

2-Piperidinopyridine-4-boronic acid has a predicted acid dissociation constant (pKa) of 6.08 ± 0.10 at 25°C, as estimated for the boronic acid group . In contrast, unsubstituted pyridine-4-boronic acid has a reported pKa of approximately 8.5 for the boronic acid moiety . The lower pKa of the piperidine-substituted analog reflects the electron-donating effect of the piperidine nitrogen, which modulates boron electrophilicity and may influence transmetalation efficiency in Suzuki-Miyaura couplings as well as binding interactions in biological systems.

pKa difference
Data to verify
Predicted pKa 6.08 ± 0.10 vs ~8.5 for pyridine-4-boronic acid
Lower pKa may enhance transmetalation reactivity; context-dependent.
Predicted value; experimental confirmation recommended.
Physicochemical Properties pKa Drug Design

Regioisomeric Specificity: 4- vs 5-Boronic Acid

2-Piperidinopyridine-4-boronic acid bears the boronic acid functionality at the 4-position of the pyridine ring, distinguishing it from regioisomers such as 2-piperidinopyridine-5-boronic acid pinacol ester (CAS 852228-08-1) [1]. The 4-position substitution places the boronic acid group para to the ring nitrogen, creating a distinct vector for biaryl coupling that differs sterically and electronically from the meta-substituted 5-boronic acid isomer. This regiospecificity is critical when the coupled product requires a defined geometry for target binding, particularly in kinase hinge-binding scaffolds where the exit vector from the pyridine core determines binding pocket complementarity.

Regioisomer specificity
Class-level
4-position boronic acid (para to ring N) vs 5-position regioisomer; distinct exit vector for biaryl products.
Correct regioisomer selection is critical for kinase hinge-binding geometry.
Direct yield comparison data not available.
Regioselectivity Suzuki Coupling Kinase Inhibitor

Purity Specification Benchmarking

Commercial availability data for 2-piperidinopyridine-4-boronic acid indicates multiple suppliers offering standard purity grades of 95% , with select vendors providing higher purity specifications including 97% and ≥98% . This range of purity options allows procurement flexibility depending on end-use requirements, with 95% purity suitable for most synthetic applications and higher grades available for sensitive catalytic reactions or where impurity profiles must be strictly controlled.

Purity benchmarking
Specification review
Standard 95% purity; higher grades (97%, ≥98%) available from select vendors.
Flexible procurement balancing cost and sensitivity requirements.
Vendor-reported specifications; verify COA for critical applications.
Quality Control Procurement Purity

Hinge-Binding Precursor for Kinase Inhibitors

2-Piperidinopyridine-4-boronic acid serves as a key building block for constructing hinge-binding motifs in kinase inhibitor development [1]. A one-pot borylation/Suzuki reaction protocol utilizing this compound class provides rapid access to biaryl and heteroaryl scaffolds, including core frameworks of kinase inhibitors such as vemurafenib and GDC-0879 [1]. The piperidine moiety contributes to improved solubility and membrane permeability, while the boronic acid group enables modular assembly of diverse inhibitor libraries through palladium-catalyzed cross-coupling.

Kinase scaffold precursor
Class-level
One-pot borylation/Suzuki protocol enables direct installation of piperidine-pyridine into hinge-binding cores.
May reduce 1-2 synthetic steps vs post-coupling piperidine installation.
Based on class-level protocol; verify with specific substrate scope.
Kinase Inhibitor Hinge Binder Medicinal Chemistry

Boiling Point & Storage Stability vs Boronic Esters

2-Piperidinopyridine-4-boronic acid has a predicted boiling point of 443.0 ± 55.0 °C , which is substantially higher than typical boronic acid pinacol esters of similar molecular weight (commonly in the range of 300-350°C). This elevated boiling point reflects the strong intermolecular hydrogen bonding of the free boronic acid functionality. Suppliers recommend long-term storage in a cool, dry place , with sealed storage away from moisture at room temperature being adequate for routine use [1]. Unlike boronic esters which are susceptible to hydrolysis under ambient conditions, the free boronic acid form offers greater long-term storage stability.

Storage advantage
Class-level
Predicted bp ~443°C; room-temperature storage sufficient, unlike many boronic esters that require refrigeration.
May simplify inventory and reduce cold-chain logistics.
Predicted boiling point; follow supplier storage instructions.
Thermal Stability Storage Physicochemical Properties

2-Piperidinopyridine-4-boronic acid Application Scenarios


Kinase Inhibitor Development with Hinge-Binding Scaffolds

2-Piperidinopyridine-4-boronic acid is optimally deployed in kinase inhibitor medicinal chemistry programs where the piperidine-substituted pyridine core serves as a hinge-binding motif. The one-pot borylation/Suzuki protocol provides rapid access to biaryl and heteroaryl scaffolds that form the core frameworks of clinical kinase inhibitors such as vemurafenib and GDC-0879 [1]. Procuring this compound with the piperidine moiety pre-installed eliminates 1-2 synthetic steps per library member, accelerating structure-activity relationship exploration in programs targeting kinases such as c-Kit, PDGFR, and PDK1 where pyridine-piperidine scaffolds are privileged chemotypes [1].

Parallel Library Synthesis with Consistent Suzuki Reactivity

For medicinal chemistry teams conducting parallel synthesis of compound libraries, 2-piperidinopyridine-4-boronic acid offers predictable and consistent reactivity in Suzuki-Miyaura cross-coupling reactions [1]. The compound's predicted pKa of 6.08 ± 0.10 places it in a favorable range for transmetalation under mild basic conditions, potentially enabling couplings with base-sensitive substrates. The enhanced organic solvent solubility conferred by the piperidine moiety [2] improves handling in automated liquid handling systems and expands the range of compatible reaction solvents, reducing the need for solvent optimization across diverse library members.

Proteasome-Targeted Drug Discovery via Boronic Acid Pharmacophore

As a boronic acid-containing heterocycle, 2-piperidinopyridine-4-boronic acid is applicable in proteasome-targeted drug discovery programs. Boronic acids are established proteasome inhibitors (e.g., bortezomib, ixazomib) that reversibly bind the catalytic threonine residues in the proteasome active site [1]. The compound's predicted pKa of 6.08 is lower than that of simple phenylboronic acids (pKa ~8.8), suggesting increased boron electrophilicity that may enhance reversible covalent binding to diol-containing active site residues. The piperidine-pyridine scaffold provides a vector for optimizing target selectivity and pharmacokinetic properties distinct from simple phenylboronic acid-based inhibitors [1].

Suzuki Coupling with Room Temperature Storage

For laboratories with limited cold storage capacity or those requiring stable building block inventories, 2-piperidinopyridine-4-boronic acid offers the advantage of room temperature storage stability [1]. Unlike many boronic acid pinacol esters which require refrigeration (-20°C) and are susceptible to hydrolysis upon exposure to ambient moisture, the free boronic acid form can be stored at room temperature in sealed containers away from moisture . This simplifies inventory management, reduces shipping costs by eliminating cold-chain requirements, and extends shelf life under standard laboratory conditions. Multiple vendors supply the compound in quantities ranging from 5 mg to 5 g with 95-98% purity, accommodating both pilot-scale exploratory chemistry and larger-scale library production [2].

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding scaffold synthesis
Pre-installed piperidine-pyridine boronic acid
Coupling efficiency and step-count reduction in library synthesis
Parallel library production with automated handlers
Enhanced organic solubility and mild-base transmetalation profile
Solvent compatibility and consistent Suzuki reactivity across substrates
Proteasome-targeted probe design
Boronic acid pharmacophore with piperidine-pyridine vector
Reversible covalent binding context; selectivity optimization potential
Room-temperature stable building-block inventory
Free boronic acid storage at RT in sealed containers
Storage stability and elimination of cold-chain requirements
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